Lipophilicity Advantage over Aromatic Analog
The computed partition coefficient (logP) of (1,8a-dihydroimidazo[1,2-a]pyridin-3-yl)methanol is −1.04 (ACD/LogP) , compared with +0.9 (XLogP3-AA) for the fully aromatic analog (imidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-43-1) [1]. This difference of approximately 1.94 log units indicates that the target compound is predicted to be roughly two orders of magnitude more hydrophilic, with direct implications for aqueous solubility, formulation strategy, and permeability classification.
| Evidence Dimension | Computed logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP: −1.04 |
| Comparator Or Baseline | (Imidazo[1,2-a]pyridin-3-yl)methanol (CAS 30489-43-1): XLogP3-AA: +0.9 |
| Quantified Difference | Δ logP ≈ −1.94 log units (target more hydrophilic) |
| Conditions | Target: ACD/Labs Percepta Platform (PhysChem Module, v14.00) as reported by ChemSpider. Comparator: XLogP3 3.0 as reported by PubChem. Both are in silico predictions; direct experimental logP values not located for either compound. |
Why This Matters
For discovery teams prioritizing aqueous solubility (e.g., fragment-based screening, in vivo formulation), the ~100-fold predicted increase in hydrophilicity of the target compound relative to the aromatic analog represents a quantitatively meaningful selection criterion that cannot be matched by simple methyl-substituted derivatives.
- [1] PubChem. (Imidazo[1,2-a]pyridin-3-yl)methanol. CID 13634586. XLogP3-AA: 0.9. https://pubchem.ncbi.nlm.nih.gov/compound/30489-43-1 (accessed 2026). View Source
